2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide
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Overview
Description
2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 2-position, a hydroxyphenylmethyl group at the N-position, and a methyl group at the 6-position of the pyridine ring The carboxamide group is located at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with 3-hydroxybenzylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-chloro-N-[(3-oxophenyl)methyl]-6-methylpyridine-4-carboxamide.
Reduction: Formation of 2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The hydroxyphenylmethyl group can form hydrogen bonds with active site residues, while the chloro and methyl groups can contribute to hydrophobic interactions. The carboxamide group can participate in hydrogen bonding and other polar interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(3-hydroxyphenyl)methyl]-pyridine-4-carboxamide: Lacks the methyl group at the 6-position.
2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-3-carboxamide: The carboxamide group is located at the 3-position instead of the 4-position.
2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group.
Uniqueness
The presence of the chloro, hydroxyphenylmethyl, and methyl groups at specific positions on the pyridine ring gives 2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide unique chemical and physical properties. These structural features can influence its reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-5-11(7-13(15)17-9)14(19)16-8-10-3-2-4-12(18)6-10/h2-7,18H,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAHMRDORNBFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NCC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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